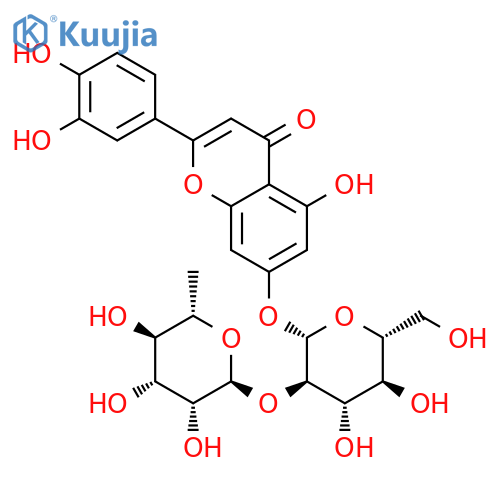Cas no 18016-54-1 (Luteolin 7-O-α-L-Rhamnoside)

Luteolin 7-O-α-L-Rhamnoside 化学的及び物理的性質
名前と識別子
-
- luteolin 7-O-rhamnoside
- luteolin-7-O-rhamnoside
- Luteolin 7-O-α-L-Rhamnoside
- Luteolin 7-O-alpha-L-Rhamnoside
- 2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-1-benzopyran-7-yl 6-deoxy-alpha-L-mannopyranoside
- 18016-54-1
- CHEMBL1689272
- Q27138372
- CHEBI:70030
- luteolin-7-O-alpha-L-rhamnoside
- PTA_UDS_171.1
- ConMedNP.661
- ConMedNP.662
- Luteolin 7-rhamnoside
- Luteolin7-O-alpha-L-Rhamnoside
- 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one
- 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
- Luteolin 7-O-rhamnoside
-
- インチ: InChI=1S/C21H20O10/c1-8-18(26)19(27)20(28)21(29-8)30-10-5-13(24)17-14(25)7-15(31-16(17)6-10)9-2-3-11(22)12(23)4-9/h2-8,18-24,26-28H,1H3
- InChIKey: GRBYFYORPBZEIN-UHFFFAOYSA-N
- ほほえんだ: CC1OC(Oc2cc(O)c3c(c2)oc(cc3=O)-c2ccc(O)c(O)c2)C(O)C(O)C1O
計算された属性
- せいみつぶんしりょう: 432.10564683g/mol
- どういたいしつりょう: 432.10564683g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 10
- 重原子数: 31
- 回転可能化学結合数: 3
- 複雑さ: 698
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 166Ų
- 疎水性パラメータ計算基準値(XlogP): 1
Luteolin 7-O-α-L-Rhamnoside 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | L475550-10mg |
Luteolin 7-O-α-L-Rhamnoside |
18016-54-1 | 10mg |
$1682.00 | 2023-05-18 | ||
| TRC | L475550-5mg |
Luteolin 7-O-α-L-Rhamnoside |
18016-54-1 | 5mg |
$936.00 | 2023-05-18 | ||
| TRC | L475550-1mg |
Luteolin 7-O-α-L-Rhamnoside |
18016-54-1 | 1mg |
$253.00 | 2023-05-18 | ||
| TRC | L475550-100mg |
Luteolin 7-O-α-L-Rhamnoside |
18016-54-1 | 100mg |
$ 9200.00 | 2023-09-07 | ||
| TRC | L475550-2.5mg |
Luteolin 7-O-α-L-Rhamnoside |
18016-54-1 | 2.5mg |
$546.00 | 2023-05-18 |
Luteolin 7-O-α-L-Rhamnoside 関連文献
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
Luteolin 7-O-α-L-Rhamnosideに関する追加情報
Introduction to Luteolin 7-O-α-L-Rhamnoside (CAS No. 18016-54-1)
Luteolin 7-O-α-L-Rhamnoside, with the chemical identifier CAS No. 18016-54-1, is a naturally occurring flavonoid glycoside that has garnered significant attention in the field of pharmaceutical and biomedical research. This compound is derived from the flavonol family, a subgroup of polyphenolic compounds known for their diverse biological activities. The presence of a rhamnosyl moiety at the 7-O position enhances its solubility and bioavailability, making it a promising candidate for therapeutic applications.
The structural composition of Luteolin 7-O-α-L-Rhamnoside consists of a luteolin core linked to a rhamnose sugar via a glycosidic bond. This modification not only improves its pharmacokinetic properties but also contributes to its unique pharmacological profile. Flavonoids, in general, are celebrated for their antioxidant, anti-inflammatory, and anticancer properties, and Luteolin 7-O-α-L-Rhamnoside is no exception.
Recent studies have highlighted the potential of Luteolin 7-O-α-L-Rhamnoside in modulating various cellular pathways associated with chronic diseases. For instance, research has demonstrated its ability to inhibit the proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. These effects are attributed to its capacity to modulate signaling pathways such as the PI3K/Akt and MAPK pathways, which are frequently dysregulated in malignancies.
Moreover, Luteolin 7-O-α-L-Rhamnoside has shown promise in neuroprotective applications. Preclinical studies indicate that it may help mitigate neurodegenerative conditions by exerting antioxidant and anti-inflammatory effects. Its ability to cross the blood-brain barrier makes it an attractive candidate for treating neurological disorders such as Alzheimer's and Parkinson's disease. The compound's interaction with microglial cells has been particularly studied for its potential to reduce neuroinflammation, a key factor in the progression of these diseases.
In the realm of cardiovascular health, Luteolin 7-O-α-L-Rhamnoside has been investigated for its role in preventing atherosclerosis. Animal models have revealed that it can attenuate lipid peroxidation and inhibit the expression of adhesion molecules involved in plaque formation. These findings suggest that Luteolin 7-O-α-L-Rhamnoside could be a valuable adjunct therapy for managing cardiovascular risk factors.
The anti-inflammatory properties of Luteolin 7-O-α-L-Rhamnoside have also been explored in the context of autoimmune diseases. Studies have shown that it can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation and alleviating symptoms associated with conditions like rheumatoid arthritis. This makes it a candidate for developing novel immunomodulatory therapies.
Another area of interest is the antimicrobial activity of Luteolin 7-O-α-L-Rhamnoside. Research has indicated that it can inhibit the growth of various bacterial and fungal species by disrupting their cell membranes. This property is particularly relevant in light of the growing problem of antibiotic resistance, where novel antimicrobial agents are urgently needed.
The pharmacokinetic profile of Luteolin 7-O-α-L-Rhamnoside has been thoroughly examined to optimize its therapeutic efficacy. The rhamnosylation at the 7-O position enhances its water solubility, allowing for better absorption and distribution throughout the body. Additionally, studies have shown that it exhibits prolonged half-life compared to free luteolin, suggesting improved bioavailability and sustained action.
Recent advancements in drug delivery systems have further enhanced the potential applications of Luteolin 7-O-α-L-Rhamnoside. Nanoparticle-based formulations have been developed to improve its targeted delivery to affected tissues, thereby increasing therapeutic efficacy while minimizing side effects. These innovations hold promise for future clinical translations.
In conclusion, Luteolin 7-O-α-L-Rhamnoside (CAS No. 18016-54-1) is a multifaceted compound with significant therapeutic potential across various domains of medicine. Its unique structural features and biological activities make it an attractive candidate for developing novel treatments for chronic diseases, neurodegenerative disorders, cardiovascular conditions, autoimmune diseases, and infections. Continued research efforts are warranted to fully elucidate its mechanisms of action and explore new avenues for clinical application.
18016-54-1 (Luteolin 7-O-α-L-Rhamnoside) 関連製品
- 89438-53-9(2-ethyl-2,3-dihydro-1H-indazol-3-one)
- 1367917-42-7(3-amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol)
- 2472466-16-1(4(3H)-Pyrimidinone, 3-methyl-6-(tributylstannyl)-)
- 895021-99-5(N-(2,4-dimethylphenyl)-2-1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide)
- 1806848-39-4(Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate)
- 514-78-3(canthaxanthin)
- 1241123-20-5(2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno2,3-dpyrimidin-4-one)
- 1805101-45-4(2-(Fluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine)
- 1443304-03-7(1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol)
- 922054-31-7(4-tert-butyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide)




